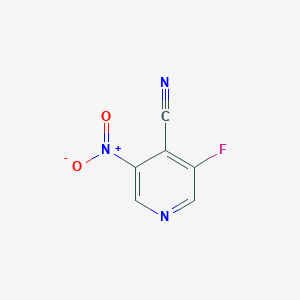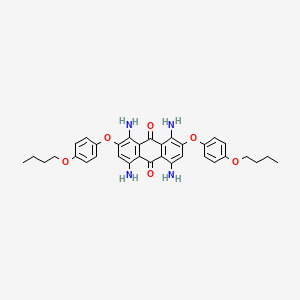
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing nitrogen atoms at positions 1, 3, and 5 of the ring
Métodos De Preparación
The synthesis of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane, followed by formylation to introduce the formamido group . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity using advanced techniques like microwave irradiation .
Análisis De Reacciones Químicas
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include sodium bicarbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s folate metabolism, leading to its death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.
Comparación Con Compuestos Similares
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide can be compared with other 1,3,5-triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Used as a UV absorber and stabilizer in polymers.
4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol:
The uniqueness of this compound lies in its specific formamido and benzamide functional groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propiedades
Número CAS |
111829-51-7 |
|---|---|
Fórmula molecular |
C17H13N5O2 |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c23-11-18-16-19-14(12-7-3-1-4-8-12)20-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |
Clave InChI |
BHGJIEQBOVSMTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
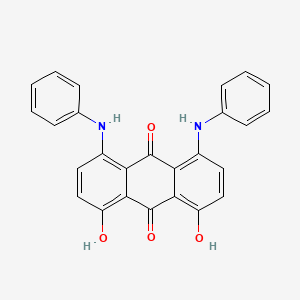
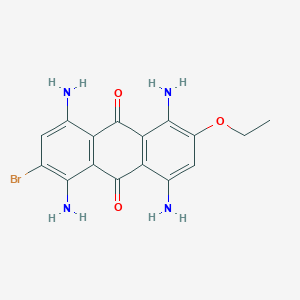

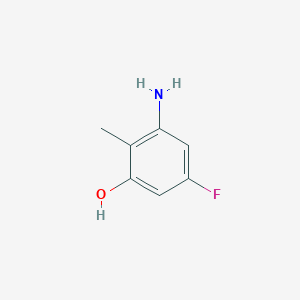

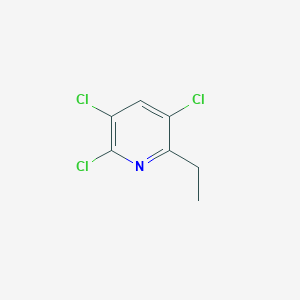
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
